![molecular formula C9H13N3O B1466658 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine CAS No. 1249191-41-0](/img/structure/B1466658.png)
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine, also known as 6-MMP, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. 6-MMP is a derivative of pyrimidine and is composed of an amine moiety, a cyclopropyl group, and a methoxymethyl group. It is a colorless, crystalline solid with a melting point of 81-83°C and a boiling point of 245°C. 6-MMP has been studied for its potential applications in drug design, enzyme inhibition, and biochemical and physiological effects.
Scientific Research Applications
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been studied for its potential applications in drug design, enzyme inhibition, and biochemical and physiological effects. It has been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of substances that play an important role in inflammation and pain. 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been used to study the effects of hormones and other substances on the body’s metabolism.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as COX-2, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of physiological effects, such as the inhibition of inflammation and pain.
Biochemical and Physiological Effects
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been studied for its potential use in the treatment of inflammation, pain, and cancer. In studies of inflammation, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been shown to inhibit the production of prostaglandins, which are involved in the inflammation process. In studies of pain, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been shown to reduce the levels of pain-causing substances in the body. In cancer research, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine has been used to study the effects of hormones and other substances on the body’s metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine is relatively non-toxic and has a low melting point, making it easy to handle in the laboratory.
The limitations of using 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine in laboratory experiments include its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine is a relatively new compound and its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
For the use of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine include further research into its potential use in the treatment of inflammation, pain, and cancer. Additionally, further research into the mechanism of action of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine could lead to the development of more effective treatments for these conditions. Additionally, further research into the biochemical and physiological effects of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine could lead to new applications in drug design and enzyme inhibition. Finally, further research into the synthesis of 2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine could lead to the development of more efficient and cost-effective methods of production.
properties
IUPAC Name |
2-cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-5-7-4-8(10)12-9(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGSTJISQUTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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